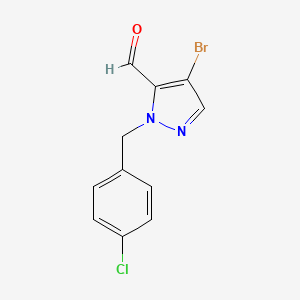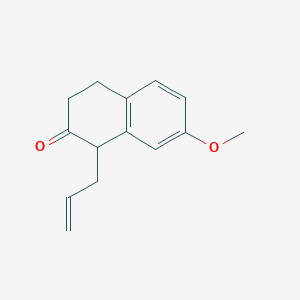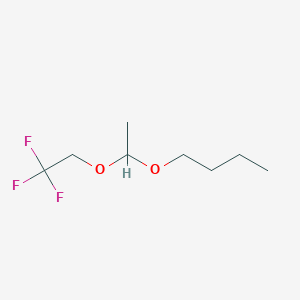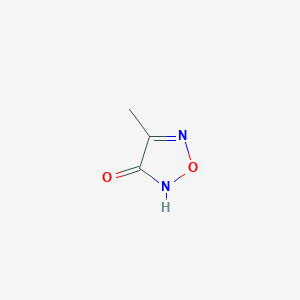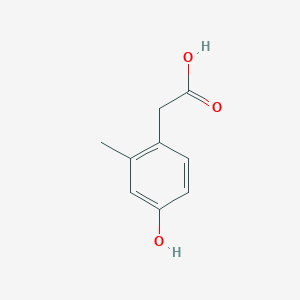
3-(3-Fluorophenoxy)-2-butanone
Overview
Description
The compound “3-(3-Fluorophenoxy)-2-butanone” is an organic compound that contains a fluorophenoxy group. This suggests that it might have properties similar to other fluorophenoxy compounds .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds such as “4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol” have been synthesized and studied for their analgesic potential .Scientific Research Applications
Acetylcholinesterase Inhibition
3-(3-Fluorophenoxy)-2-butanone has been studied for its ability to inhibit acetylcholinesterase, a key enzyme in the nervous system. This inhibition is significant due to the compound's ability to form a tetrahedral adduct, acting as a transition state analog. Such studies provide insights into the molecular interactions and potential therapeutic applications of this compound (Dafforn et al., 1982).
Bio-Based Chemical Production
Research has focused on the use of Klebsiella pneumoniae to produce 2-butanone, a chemical closely related to this compound, from glucose. This bio-based approach offers a sustainable method for producing important commodity chemicals (Chen et al., 2015).
Chemical Synthesis and Reactions
Studies on the Favorskii-Type Rearrangement of α,α′-Dihalo Ketones, a category that includes this compound, have contributed to the field of synthetic organic chemistry. Such reactions are critical in the synthesis of complex organic compounds and intermediates (Sakai et al., 1987).
NMR and IR Investigation
The compound's properties have been investigated using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This research provides valuable information on the structural and electronic properties of such ketones, contributing to a deeper understanding of their behavior in various environments (Tormena et al., 2002).
Catalytic Dehydration Research
The compound's relatives, like bio-based 2,3-butanediol, have been used to study catalytic dehydration to produce butanone, an important industrial chemical. This research is crucial for developing green chemistry processes (Zhang et al., 2012).
Synthesis of Novel Compounds
Research also includes the synthesis of various derivatives of this compound. These studies are essential for the development of new materials and chemicals with potential applications in various fields, including pharmaceuticals and materials science (Gopalakrishnan & Anandhi, 1995).
Studies on Polymer Complexes
The compound and its related chemicals have been used in studies on polymer complexes, contributing to the development of materials with specific properties such as electro-optics and catalysis (He, Leslie, & Sinicropi, 2002).
Mechanism of Action
Target of Action
For instance, S-23, a compound with a similar structure, is known to modulate the androgen receptor . Another compound, R048-8071, has been found to target Lanosterol synthase . .
Mode of Action
For example, it could bind to its target protein and modulate its activity, leading to changes in cellular processes
Biochemical Pathways
For instance, S-23 has been found to modulate androgen receptor pathways
Pharmacokinetics
Compounds with similar structures, such as s-23, have been found to be metabolized by cyp3a4, ugt1a1, and ugt2b7
Result of Action
For example, S-23 has been found to modulate the activity of the androgen receptor, which could lead to changes in gene expression and cellular processes
Biochemical Analysis
Biochemical Properties
The role of 3-(3-Fluorophenoxy)-2-butanone in biochemical reactions is not well-documented. Based on its structure, it could potentially interact with enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific molecular properties of this compound, including its size, shape, charge distribution, and the presence of the fluorophenoxy group .
Cellular Effects
It’s plausible that it could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
It’s plausible that its effects could vary with dosage, potentially exhibiting threshold effects or toxic or adverse effects at high doses .
Metabolic Pathways
It could potentially interact with various enzymes or cofactors, influencing metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
properties
IUPAC Name |
3-(3-fluorophenoxy)butan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-7(12)8(2)13-10-5-3-4-9(11)6-10/h3-6,8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOKHCOUJBITRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)OC1=CC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401306023 | |
| Record name | 3-(3-Fluorophenoxy)-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401306023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
306979-64-6 | |
| Record name | 3-(3-Fluorophenoxy)-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306979-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Fluorophenoxy)-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401306023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








